molecular formula C22H32N2O4 B5183144 2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine

2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine

Cat. No. B5183144
M. Wt: 388.5 g/mol
InChI Key: AEBNPTBWBCBGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the piperidine family of compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine in lab experiments is that it has been extensively studied for its potential therapeutic applications. This means that there is a significant amount of data available on the properties of this compound, which can be useful in designing experiments. However, one of the limitations of using this compound in lab experiments is that it is a complex compound that requires a complex synthesis method. This can make it difficult and time-consuming to obtain sufficient quantities of this compound for use in experiments.

Future Directions

There are several future directions for research on 2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine. One area where this compound has shown promise is in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in the treatment of cancer. Another area where this compound has shown promise is in the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy of this compound in animal models of Alzheimer's disease. Additionally, further studies are needed to determine the mechanism of action of this compound and to identify other potential therapeutic applications for this compound.

Synthesis Methods

The synthesis of 2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine is a complex process that involves several steps. The starting material for the synthesis is 4-hydroxybenzoic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 1-(methoxyacetyl)-4-piperidinol in the presence of a base to yield the corresponding ester. This ester is then reduced to the alcohol using lithium aluminum hydride. The final step involves the reaction of the alcohol with 2-ethylpiperidine-1-carboxylic acid chloride to yield the target compound.

Scientific Research Applications

2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine has been studied extensively for its potential therapeutic applications. One of the areas where this compound has shown promise is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.

properties

IUPAC Name

1-[4-[4-(2-ethylpiperidine-1-carbonyl)phenoxy]piperidin-1-yl]-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-3-18-6-4-5-13-24(18)22(26)17-7-9-19(10-8-17)28-20-11-14-23(15-12-20)21(25)16-27-2/h7-10,18,20H,3-6,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBNPTBWBCBGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine

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